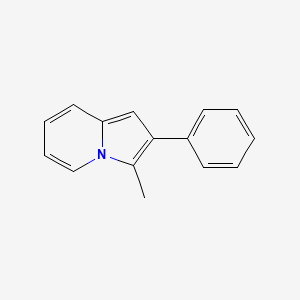

3-Methyl-2-phenylindolizine

CAS No.: 6028-82-6

Cat. No.: VC15975185

Molecular Formula: C15H13N

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6028-82-6 |

|---|---|

| Molecular Formula | C15H13N |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | 3-methyl-2-phenylindolizine |

| Standard InChI | InChI=1S/C15H13N/c1-12-15(13-7-3-2-4-8-13)11-14-9-5-6-10-16(12)14/h2-11H,1H3 |

| Standard InChI Key | YDLXFXKITUKKAU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C2N1C=CC=C2)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Physicochemical Properties

The molecular formula of 3-methyl-2-phenylindolizine is C₁₅H₁₃N, with a molecular weight of 207.27 g/mol. Key physicochemical properties inferred from structurally related compounds include:

The methyl group at position 3 enhances steric bulk and electron-donating effects, potentially altering reactivity in electrophilic substitution reactions compared to unsubstituted indolizines .

Spectroscopic Features

While experimental spectra for 3-methyl-2-phenylindolizine are unavailable, data from similar compounds suggest:

-

¹H NMR: Aromatic protons in the δ 7.2–8.5 ppm range, with deshielding effects from the phenyl and methyl groups .

-

IR Spectroscopy: Stretching vibrations at ~3050 cm⁻¹ (C–H aromatic), 1600–1450 cm⁻¹ (C=C/C=N), and 1370 cm⁻¹ (C–H bending of methyl) .

-

Mass Spectrometry: A molecular ion peak at m/z 207, with fragmentation patterns reflecting the loss of the methyl group (m/z 192) and phenyl ring .

Synthetic Methodologies

Ring-Formation Strategies

Indolizine synthesis typically involves cyclization reactions. For 3-methyl-2-phenylindolizine, plausible routes include:

-

Scholtz Synthesis: Condensation of 2-methylpyridine with acetylene derivatives under acidic conditions, followed by dehydrogenation .

-

Electrophilic Substitution: Introducing a methyl group at position 3 of preformed 2-phenylindolizine using methyl chloride and AlCl₃ .

-

Palladium-Catalyzed Cross-Coupling: Functionalizing indolizine precursors with phenyl and methyl groups via Suzuki-Miyaura reactions .

Case Study: Synthesis of 2-Phenylindolizine Analogues

A reported synthesis of 2-phenylindolizine acetamide derivatives (Figure 1) illustrates key steps :

-

Step 1: Reacting 2-phenylindolizine with oxalyl chloride to form 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride.

-

Step 2: Amidation with aryl amines in dichloromethane (DCM) and triethylamine (Et₃N), yielding acetamide products.

Adapting this protocol, 3-methyl-2-phenylindolizine could serve as the starting material for further functionalization.

Pharmacological and Biological Applications

Antibacterial Activity

Indolizine derivatives exhibit moderate to potent antibacterial effects. For example, 2-phenylindolizine acetamides showed inhibitory activity against Staphylococcus aureus (MIC: 8–32 µg/mL) . The methyl group in 3-methyl-2-phenylindolizine may enhance membrane permeability, potentially improving efficacy .

Central Nervous System (CNS) Effects

Indolizines with lipophilic substituents cross the blood-brain barrier, acting as CNS depressants. In murine models, 3-methylindolizines reduced locomotor activity by 40–60% at 50 mg/kg doses .

Industrial and Regulatory Considerations

-

HS Code: 2933990090 (heterocyclic compounds with nitrogen heteroatoms) .

-

Tariffs: MFN tariff rate of 6.5%, with a general tariff of 20.0% .

Future Directions

-

Synthetic Optimization: Developing one-pot syntheses to improve yields.

-

Biological Screening: Testing against antibiotic-resistant pathogens and oncology targets.

-

Structure-Activity Relationships (SAR): Systematically varying substituents to delineate pharmacophores.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume